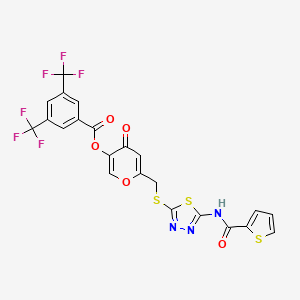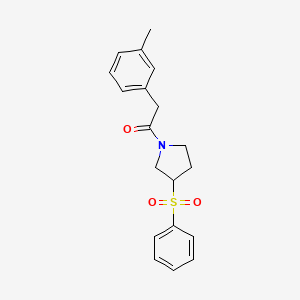![molecular formula C21H17Cl2N5O2 B2647783 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide CAS No. 922026-87-7](/img/structure/B2647783.png)
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrazolo[3,4-d]pyrimidine ring, and a dichlorobenzamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR, LCMS, and FT-IR spectral techniques . These techniques provide information about the types of atoms in the molecule, their connectivity, and the overall 3D shape of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrazolo[3,4-d]pyrimidine ring might undergo reactions with electrophiles or nucleophiles, and the dichlorobenzamide group could participate in reactions involving nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidine derivatives exhibited cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, along with 5-lipoxygenase inhibition activities. The synthesis involved condensation reactions leading to the formation of various derivatives, demonstrating the compound's potential in anticancer and anti-inflammatory research (Rahmouni et al., 2016).
Insecticidal and Antimicrobial Potential : Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation showed notable insecticidal and antibacterial properties. This study underscores the utility of pyrazolopyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Antitumor Agent Analogues : Pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent were synthesized, with a focus on modifying the molecular structure to enhance cell growth inhibitory activity. This research highlights the therapeutic potential of structural analogues in cancer treatment (Taylor & Patel, 1992).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Synthesis of pyrazolo[1,5-a]pyrimidines aimed to explore their antiinflammatory properties, finding certain derivatives showed high activity and a better therapeutic index than some existing NSAIDs, without ulcerogenic activity, indicating their potential as safer anti-inflammatory drugs (Auzzi et al., 1983).
Antibacterial Agents : Novel heterocyclic compounds containing a sulfonamido moiety were synthesized, demonstrating significant antibacterial activity. This underscores the compound's utility in the development of new antibacterial agents (Azab et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O2/c22-15-6-7-18(23)16(10-15)20(29)24-8-9-28-19-17(11-26-28)21(30)27(13-25-19)12-14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBHSGZEZUJMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

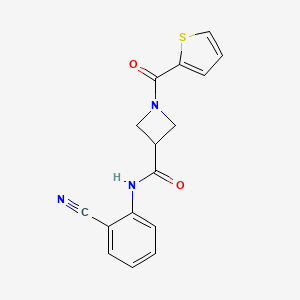
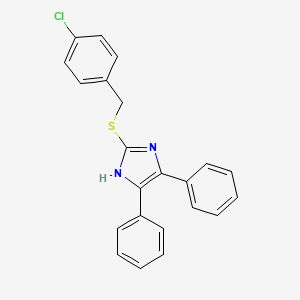
![N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2647705.png)
![N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B2647706.png)
![3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647707.png)
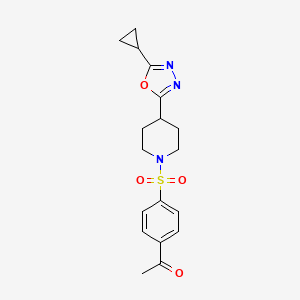

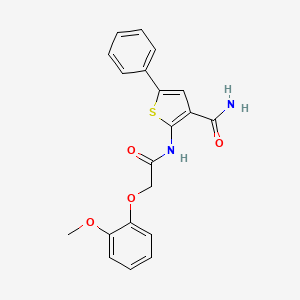
![Ethyl 2-(4-(dimethylamino)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2647713.png)

![4-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2647719.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2647720.png)
